phosphanium bromide CAS No. 85009-71-8](/img/structure/B14427410.png)
[2-(Benzylamino)ethyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylamino)ethylphosphanium bromide is a chemical compound known for its unique structure and properties It consists of a benzylamino group attached to an ethyl chain, which is further connected to a triphenylphosphanium moiety, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)ethylphosphanium bromide typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with 2-(benzylamino)ethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 2-(Benzylamino)ethylphosphanium bromide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing efficient purification techniques such as distillation, crystallization, and chromatography.
化学反应分析
Types of Reactions
2-(Benzylamino)ethylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding substituted products, such as hydroxides or alkoxides.
科学研究应用
Chemistry
In chemistry, 2-(Benzylamino)ethylphosphanium bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, 2-(Benzylamino)ethylphosphanium bromide is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of 2-(Benzylamino)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the triphenylphosphanium moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzylamine: Similar in structure but lacks the triphenylphosphanium moiety.
Triphenylphosphine: Contains the triphenylphosphanium group but lacks the benzylaminoethyl chain.
2-(Aminoethyl)phosphanium bromide: Similar structure but with an aminoethyl group instead of benzylaminoethyl.
Uniqueness
The uniqueness of 2-(Benzylamino)ethylphosphanium bromide lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
85009-71-8 |
|---|---|
分子式 |
C27H27BrNP |
分子量 |
476.4 g/mol |
IUPAC 名称 |
2-(benzylamino)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20,28H,21-23H2;1H/q+1;/p-1 |
InChI 键 |
KAZQPDCVGASDEJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CNCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


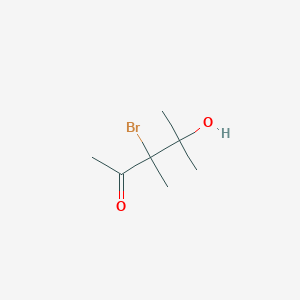
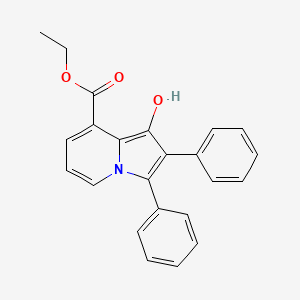
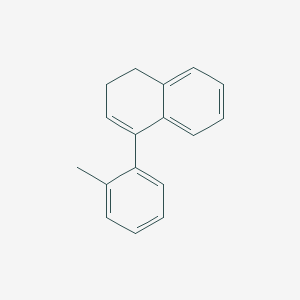
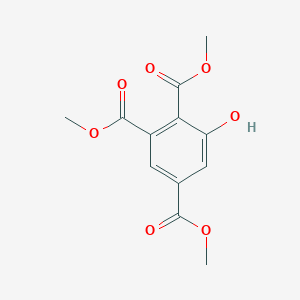
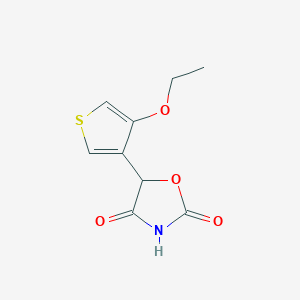
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
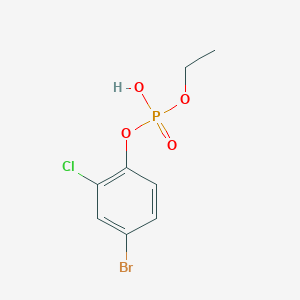
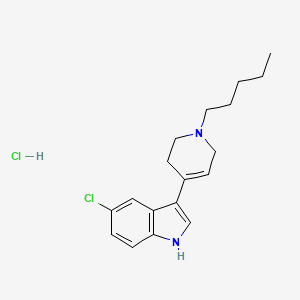
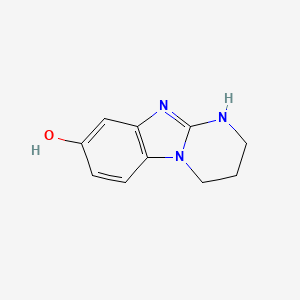
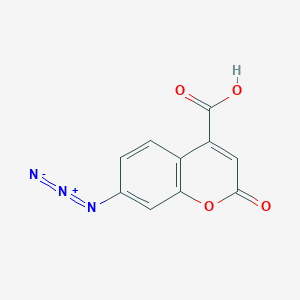
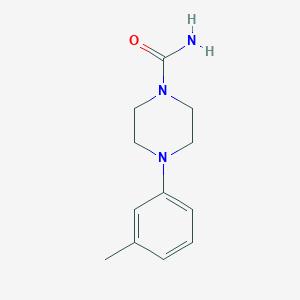
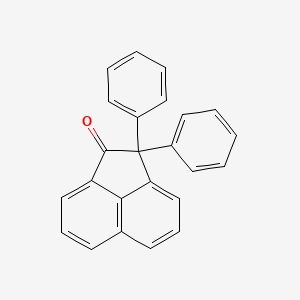
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
